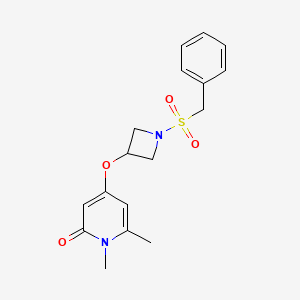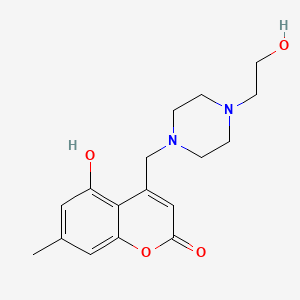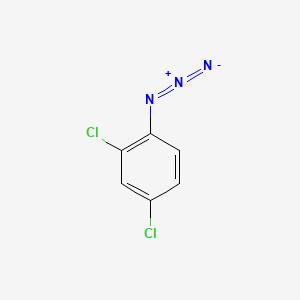
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone, also known as FP-met or Fluoro-Pyrrolidinyl-methanone, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. FP-met is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties.
Wirkmechanismus
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and serotonin, which means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after release. This leads to an increase in the levels of dopamine and serotonin in the synaptic cleft, which can result in a stimulant effect.
Biochemical and physiological effects:
The exact biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar mechanism of action to other cathinones. It has been shown to increase locomotor activity and produce a euphoric effect in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone in lab experiments is its high potency, which allows for smaller dosages to be used. However, its stimulant properties can make it difficult to use in certain experiments where a sedative effect is desired. Additionally, the potential for abuse and addiction should be taken into consideration when using this compound in research.
Zukünftige Richtungen
There are several potential future directions for research on (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another direction for research is to study the long-term effects of this compound use and its potential for addiction. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone involves the reaction of 6-fluoro-4-chloroquinoline with p-toluidine to form 6-fluoro-4-(p-tolylamino)quinoline. This intermediate product is then reacted with piperidin-1-yl-methanone to form this compound.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone has been used in scientific research for its potential applications in studying the central nervous system. It has been shown to interact with the dopamine and serotonin transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. This makes this compound a useful tool for studying the mechanisms of action of these transporters and their role in various neurological disorders.
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-5-8-17(9-6-15)25-21-18-13-16(23)7-10-20(18)24-14-19(21)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSLPNRVDRCHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)



![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)




![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)
![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)